

# Introduction: A Keystone Intermediate in Modern Chemistry

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## Compound of Interest

Compound Name: *4-Fluoro-4'-hydroxybenzophenone*

Cat. No.: B1295144

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**4-Fluoro-4'-hydroxybenzophenone** is a diaryl ketone distinguished by its unique bifunctional nature, incorporating a hydroxylated phenyl ring and a fluorinated phenyl ring connected by a carbonyl bridge. This structure imparts a valuable combination of reactivity and stability, establishing the compound as a critical intermediate in diverse fields ranging from polymer science to medicinal chemistry.<sup>[1]</sup> Its primary industrial significance lies in its role as a precursor to high-performance poly(arylene ether ketones) (PAEKs), a class of thermoplastics prized for their exceptional thermal and chemical resistance.<sup>[2]</sup> Beyond polymer synthesis, its inherent UV-absorbing properties make it a valuable component in the formulation of photostable coatings, plastics, and sunscreens.<sup>[1][3]</sup> For researchers and drug development professionals, **4-fluoro-4'-hydroxybenzophenone** serves as a versatile scaffold, with its distinct functional groups offering multiple pathways for synthetic elaboration into complex, biologically active molecules.<sup>[1]</sup>

## Core Chemical and Physical Properties

The physical and chemical characteristics of **4-Fluoro-4'-hydroxybenzophenone** are foundational to its handling, purification, and application. The compound typically presents as a white to light yellow crystalline solid.<sup>[1]</sup> A summary of its core properties is presented below for rapid reference.

Property	Value	Source(s)
CAS Number	25913-05-7	<a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>13</sub> H <sub>9</sub> FO <sub>2</sub>	<a href="#">[1]</a> <a href="#">[4]</a>
Molecular Weight	216.21 g/mol	<a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Appearance	White to light yellow/orange crystalline powder	<a href="#">[1]</a> <a href="#">[6]</a>
Melting Point	164 - 171 °C	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Boiling Point	374.3 ± 27.0 °C (Predicted)	<a href="#">[4]</a>
Density	1.270 ± 0.06 g/cm <sup>3</sup> (Predicted)	<a href="#">[4]</a>
pKa	7.77 ± 0.15 (Predicted)	<a href="#">[4]</a>
Solubility	Soluble in ethanol, DMSO, dichloromethane; low solubility in water.	

## Spectroscopic Profile: Fingerprinting the Molecule

Structural elucidation and purity assessment rely on a combination of spectroscopic techniques. The data below provides the characteristic fingerprints for **4-Fluoro-4'-hydroxybenzophenone**.

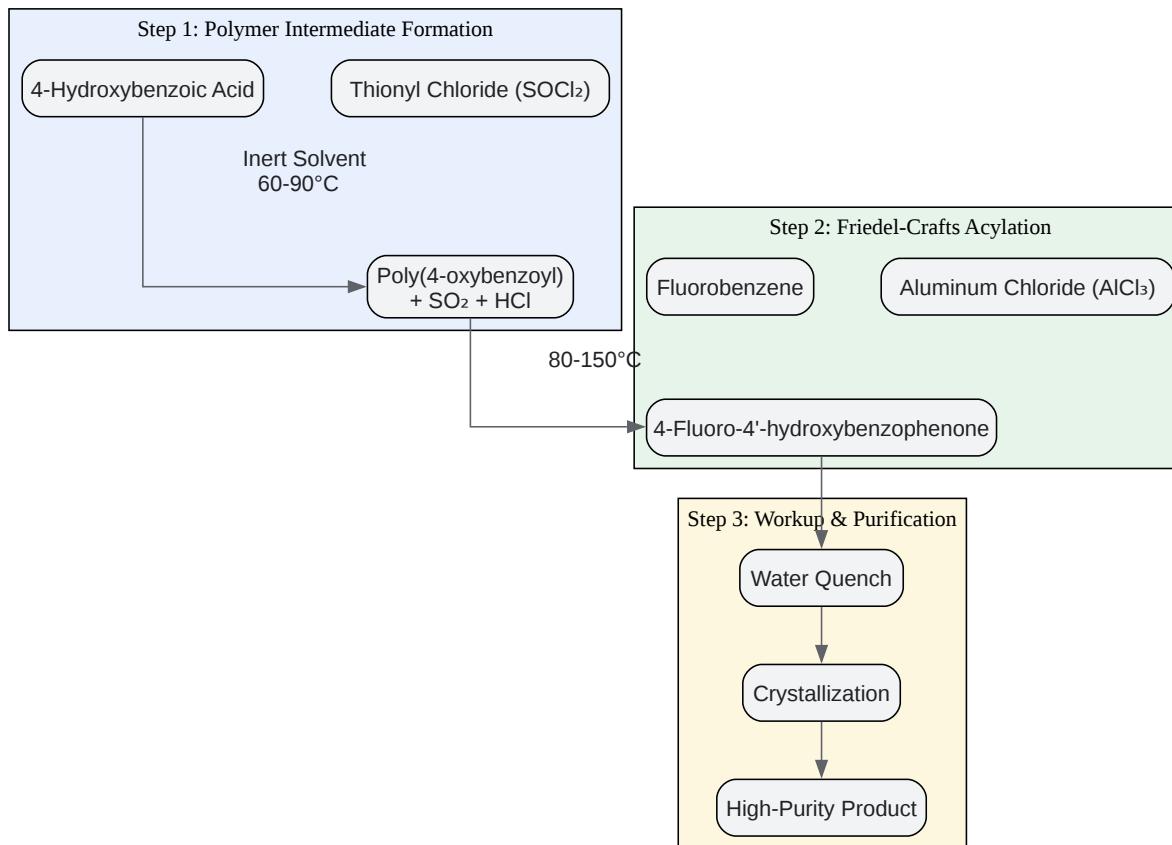
Technique	Key Data & Interpretation	Source(s)
<sup>1</sup> H NMR	Spectrum available (400 MHz in DMSO-d6). Expect complex aromatic signals and a distinct peak for the phenolic proton.	[3][7]
<sup>13</sup> C NMR	Spectrum available. Characteristic peaks for the carbonyl carbon, fluorinated carbons (showing C-F coupling), and hydroxyl-bearing carbon are key identifiers.	[3][8]
Mass Spectrometry (MS)	Molecular Ion (M <sup>+</sup> ): m/z 216. Key fragments include m/z 123 (hydroxyphenyl carbonyl) and m/z 121 (fluorobenzoyl cation).	[5][9]
Infrared (IR) Spectroscopy	Key stretches include a broad O-H band (phenol), a sharp C=O band (ketone), and C-F bands.	[3][5][10]

## Synthesis and Purification: A Field-Proven Protocol

While several synthetic routes exist, the most industrially viable and efficient method is a "one-pot" Friedel-Crafts acylation that avoids hazardous reagents like anhydrous hydrogen fluoride and expensive starting materials like 4-fluorobenzoic acid.[2][11] This process demonstrates high yield and selectivity, making it the preferred choice for large-scale production.[2][12]

## Preferred Synthetic Pathway: Friedel-Crafts Acylation of Fluorobenzene

This process involves the in-situ formation of a poly(4-oxybenzoyl) intermediate from 4-hydroxybenzoic acid, which then acylates fluorobenzene in the presence of a Lewis acid catalyst.[12]

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Caption: One-pot synthesis of **4-Fluoro-4'-hydroxybenzophenone**.

## Experimental Protocol

- Step 1: Activation of Carboxylic Acid: In an inert solvent (e.g., a chlorinated hydrocarbon), 4-hydroxybenzoic acid is treated with thionyl chloride. The mixture is heated to facilitate the removal of water and form the poly(4-oxybenzoyl) intermediate.[2][12] The causality here is the conversion of the carboxylic acid to a more reactive acylating agent.
- Step 2: Lewis Acid Addition: Aluminum chloride (at least one mole per mole of the benzoic acid derivative) is added to the reaction mixture.[11] The Lewis acid coordinates to the carbonyl oxygen, further activating the intermediate for electrophilic aromatic substitution.
- Step 3: Acylation: Fluorobenzene is added, and the mixture is heated. The electron-rich fluorobenzene ring attacks the activated acylating agent, primarily at the para position, to form the desired product.[12]
- Step 4: Quenching and Purification: The reaction is carefully quenched by pouring it into water. The solid product precipitates and is filtered.[2] Purification is typically achieved by crystallization from a suitable solvent to yield the final product with high purity (>96%), with the main impurity being the 2-fluoro isomer.[2][11] This self-validating protocol consistently produces high yields (around 90%) of the target compound.[2][11]

## Chemical Reactivity and Mechanistic Insights

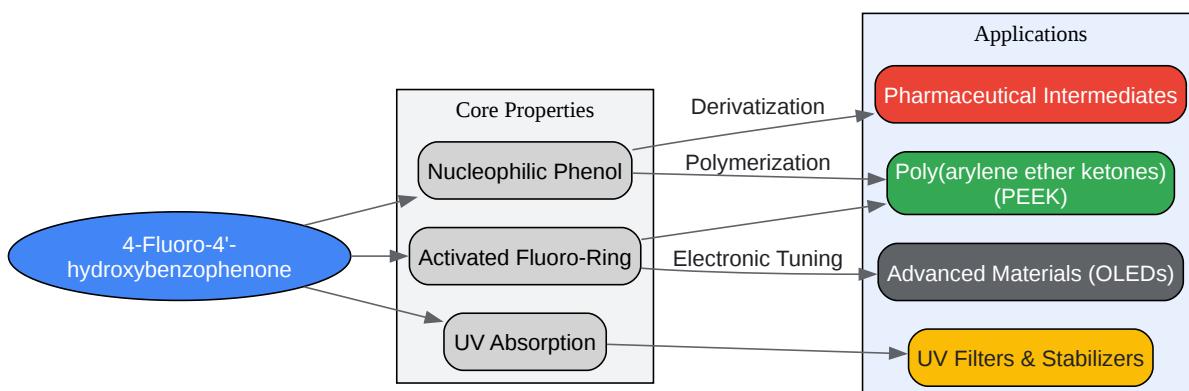
The utility of **4-Fluoro-4'-hydroxybenzophenone** as a synthetic building block stems from the distinct reactivity of its three key components: the phenolic hydroxyl group, the ketone linker, and the fluorinated aromatic ring.

- Phenolic Hydroxyl Group: This is the most reactive site for many applications. Its acidity (predicted  $pK_a \approx 7.77$ ) allows for easy deprotonation to form a potent phenoxide nucleophile. [4] This is the mechanistic basis for its use in Williamson ether synthesis, a key step in the formation of poly(arylene ether ketones). The hydroxyl group can also be readily acylated or alkylated to introduce other functionalities.
- Fluorinated Aromatic Ring: The fluorine atom is strongly electron-withdrawing, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (NAS), particularly at the para position. While fluorine is not the best leaving group, under the demanding conditions of PAEK synthesis, this NAS pathway is crucial.

- Ketone Carbonyl Group: The carbonyl acts as a rigid, electron-withdrawing linker that enhances the thermal stability of polymers derived from it. It also contributes to the molecule's UV-absorbing properties by participating in  $\pi-\pi^*$  and  $n-\pi^*$  electronic transitions.

## Applications in Research and Development

The unique chemical properties of **4-Fluoro-4'-hydroxybenzophenone** translate directly into a wide array of high-value applications.



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Caption: Relationship between properties and applications.

- Polymer Chemistry: This is the most significant application. It serves as a key monomer for producing PEEK and other high-performance polymers.<sup>[2]</sup> Its bifunctionality allows it to link polymer chains, while the resulting ether-ketone linkages provide exceptional thermal stability and chemical resistance.
- Pharmaceutical Development: The benzophenone scaffold is present in numerous biologically active compounds. **4-Fluoro-4'-hydroxybenzophenone** is a valuable intermediate for synthesizing drug candidates, where the fluorine atom can enhance

metabolic stability or binding affinity, and the hydroxyl group provides a handle for further modification.[1]

- UV Protection: The conjugated system of the molecule allows it to absorb harmful UV radiation effectively. This makes it a useful additive in sunscreens, cosmetics, and as a photostability enhancer in plastics and coatings to prevent light-induced degradation.[1][3]
- Materials Science: Its distinct electronic properties, influenced by the fluorine substitution, make it a compound of interest for research into advanced materials such as organic light-emitting diodes (OLEDs).[1]

## Safety and Handling

As a laboratory chemical, **4-Fluoro-4'-hydroxybenzophenone** requires careful handling in accordance with established safety protocols.

- GHS Hazard Classification:
  - Skin Irritation (H315): Causes skin irritation.[4][5]
  - Eye Irritation (H319): Causes serious eye irritation.[4][5]
  - Respiratory Irritation (H335): May cause respiratory irritation.[4][5][13]
- Handling Precautions:
  - Work in a well-ventilated area or under a chemical fume hood to avoid inhaling dust.[13]
  - Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13]
  - Avoid direct contact with skin and eyes.
- First Aid Measures:
  - If on skin: Wash thoroughly with plenty of soap and water.[6]

- If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4]
- If inhaled: Move the person to fresh air.
- Storage:
  - Store in a tightly sealed container in a cool, dry, and well-ventilated place.[14] Many suppliers recommend refrigerated storage (2-8°C).[1][4]
  - Keep away from incompatible materials such as strong oxidizing agents.[14]

## Conclusion

**4-Fluoro-4'-hydroxybenzophenone** is more than a simple chemical compound; it is an enabling technology. Its well-defined physical properties, predictable reactivity, and efficient synthesis make it a reliable and high-value intermediate. For researchers in materials science and drug development, it offers a robust platform for innovation, from creating next-generation polymers with unparalleled performance to building the molecular architecture of novel therapeutics. A thorough understanding of its chemical characteristics is the first step toward unlocking its full potential.

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